molecular formula C9H9BrN2 B2598933 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine CAS No. 2413903-68-9

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine

Cat. No.: B2598933
CAS No.: 2413903-68-9
M. Wt: 225.089
InChI Key: UCTFIWVSGAAEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a halogenated pyrazolo-pyridine derivative with the molecular formula C₉H₉BrN₂ (Figure 1). Its structural features include a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4 and methyl groups at positions 6 and 7 . Key physicochemical properties include a molecular weight of 225.08 g/mol and a predicted collision cross-section (CCS) of 142.2 Ų for the [M+H]+ adduct . While its specific biological activities remain understudied, its structural analogs are widely explored in medicinal chemistry and materials science due to their versatile heterocyclic frameworks.

Properties

IUPAC Name

4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTFIWVSGAAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: De-brominated pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bromine at position 4 (target compound) vs. position 3 or 6 in analogs (e.g., 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine) alters steric and electronic properties, impacting reactivity and binding interactions.
  • Synthetic Flexibility : Palladium-catalyzed methods enable direct functionalization of the pyrazolo[1,5-a]pyridine core, while tandem reactions (e.g., ) offer efficient routes to unsubstituted derivatives .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Related Heterocycles
Compound Class Example Compound Biological Activity Mechanism/Application Reference
Pyrazolo[1,5-a]pyridine 2-Anilino-pyrimidine analogs IGF-1R kinase inhibition (anticancer) Improved cellular lipophilic efficiency
Imidazo[1,5-a]pyridine 1-(2-Pyridyl)-3-(2-hydroxyphenyl) Antibacterial (MIC₅₀: 0.6–1.4 mg/mL) Cysteine protease inhibition
[1,2,4]Triazolo[1,5-a]pyrimidine 2-Amino-triazolo[1,5-a]pyrimidine Antitumor, antiviral Broad-spectrum activity
Bis-imidazo[1,5-a]pyridine Symmetrical dimeric derivatives Fluorescent membrane probes Liposome intercalation

Key Observations :

  • Pyrazolo Derivatives : Substitution with bromine and methyl groups (as in the target compound) may enhance kinase inhibitory potency, as seen in IGF-1R inhibitors where pyrazolo[1,5-a]pyridine substitution improved cellular potency .
  • Imidazo Derivatives : Exhibit strong antibacterial and fluorescence properties, driven by hydrophobic interactions and solvatochromic behavior .
  • Triazolo Derivatives : The [1,2,4]triazolo[1,5-a]pyrimidine core shows broad antitumor activity, suggesting that brominated pyrazolo analogs could be explored for similar applications .

Thermodynamic and Kinetic Data

Limited thermodynamic data exists for the target compound, but related imidazo[1,5-a]pyridine derivatives demonstrate binding affinities (Ki: 13.75–99.30 mM) and antibacterial efficacy (MIC₅₀: 0.6–1.4 mg/mL) . Such data underscores the importance of substituent-driven hydrophobicity and entropy in bioactivity, which may guide future studies on 4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine.

Biological Activity

4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused with a pyridine ring. The presence of a bromine atom at the 4th position and two methyl groups at the 6th and 7th positions enhances its biochemical properties and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Similar compounds have been reported to inhibit tropomyosin receptor kinases (Trks), which are involved in critical signaling pathways associated with cell proliferation and survival. The inhibition of Trks may lead to decreased cell proliferation and differentiation, making this compound a candidate for cancer therapy .

Biochemical Pathways

  • Target Enzymes : The compound interacts with various enzymes, particularly kinases and phosphatases, which are crucial for cellular signaling.
  • Signaling Pathways : Inhibition of Trks can affect downstream pathways such as Ras/ERK, PI3K/Akt, and PLC-γ, which are associated with cancer cell survival .

Cellular Effects

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by disrupting survival signaling pathways. It also modulates gene expression by inhibiting transcription factors and alters cellular metabolism by affecting metabolic enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits kinases and phosphatases
Apoptosis InductionInduces apoptosis in cancer cells
Gene Expression ModulationAlters expression of survival-related genes
Metabolic ChangesAffects metabolic enzyme activity

Molecular Mechanism

The primary mechanism through which this compound exerts its effects is the inhibition of enzyme activity by binding to their active sites. This binding prevents substrate access and catalysis. Additionally, it can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

Research indicates that the stability of this compound is crucial for its biological activity. Long-term exposure studies reveal that continuous presence can lead to sustained inhibition of target enzymes. However, degradation products may also exhibit biological activity, complicating the interpretation of long-term effects .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity.

Types of Reactions

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation/Reduction Reactions : The compound can be oxidized or reduced under specific conditions.

Table 2: Common Reactions and Products

Reaction TypeCommon ReagentsMajor Products Formed
SubstitutionAmines, thiolsSubstituted pyrazolo[1,5-a]pyridines
OxidationHydrogen peroxideOxidized derivatives
ReductionLithium aluminum hydrideDe-brominated derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing potential pharmaceutical agents targeting neurological disorders and cancer.
  • Material Science : Its unique electronic properties make it suitable for organic electronics.
  • Biological Research : Acts as a probe in biochemical assays to study enzyme interactions .

Case Studies

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell proliferation in vitro .
  • Another research indicated that these compounds could effectively inhibit COX-2 activity, showcasing their anti-inflammatory properties alongside anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.